N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide
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Overview
Description
N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique tricyclic structure combined with a pyridine moiety, which may contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide typically involves multiple steps:
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Formation of the Pyridine Moiety: : The initial step involves the synthesis of the 2-butoxypyridine derivative. This can be achieved through the alkylation of 2-hydroxypyridine with butyl bromide in the presence of a base such as potassium carbonate.
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Tricyclic Core Construction: : The tricyclic core can be synthesized via a Diels-Alder reaction, where a suitable diene and dienophile are reacted under thermal conditions to form the tricyclic structure.
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Coupling Reaction: : The final step involves coupling the 2-butoxypyridine derivative with the tricyclic core. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and efficiency. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.
Catalysis: Employing catalytic processes to reduce reaction times and increase selectivity.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The butoxy group on the pyridine ring can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of the corresponding ketone derivative.
Reduction: Formation of the primary amine.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[42103,7]nonane-4-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids can be leveraged to investigate cellular processes and pathways.
Medicine
In medicinal chemistry, N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide could be explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the tricyclic core may provide a rigid scaffold that enhances binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide
- N-[(2-ethoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide
Uniqueness
N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide is unique due to its butoxy substituent, which may impart different physicochemical properties compared to its methoxy or ethoxy analogs. This can affect its solubility, reactivity, and biological activity, making it a distinct compound with potentially unique applications.
Properties
IUPAC Name |
N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-2-3-7-25-18-12(5-4-6-20-18)10-21-19(24)22-11-14-8-13-9-15(14)16(22)17(13)23/h4-6,13-17,23H,2-3,7-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJHAALUBFBRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)CNC(=O)N2CC3CC4CC3C2C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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